

Application Notes & Protocols: 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1423825

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Introduction: The Strategic Value of the Pyrrolidine Scaffold

In the landscape of modern drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."^{[1][2]} Its prevalence in over 60 FDA-approved drugs is a testament to its versatile and favorable properties.^[3] Unlike flat, aromatic systems, the sp^3 -hybridized, non-planar structure of the pyrrolidine ring provides an exceptional platform for creating molecules with three-dimensional complexity.^{[2][4]} This three-dimensionality is crucial for optimizing binding interactions with complex biological targets such as enzymes and receptors.^[4]

This guide focuses on **3-(4-Nitrophenoxy)pyrrolidine hydrochloride** (CAS: 1187930-80-8), a highly valuable and versatile building block for medicinal chemists. This compound strategically combines three key features:

- A chiral pyrrolidine core, enabling precise stereochemical control essential for target selectivity.^[5]
- A nucleophilic secondary amine, which serves as a primary attachment point for a vast array of synthetic modifications.

- A 4-nitrophenoxy group, which acts as a stable ether linkage and, more importantly, contains a nitro group that can be chemically reduced to a reactive aniline moiety for subsequent functionalization.

The hydrochloride salt form enhances the compound's stability, handling characteristics, and aqueous solubility compared to its free base form.^[5] These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, strategic applications, and detailed protocols for its use in synthetic workflows.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key properties of **3-(4-Nitrophenoxy)pyrrolidine hydrochloride** are summarized below.

Property	Value	Reference
CAS Number	1187930-80-8	[6][7]
Molecular Formula	C ₁₀ H ₁₃ CIN ₂ O ₃	[6][8]
Molecular Weight	244.67 g/mol	[6][8]
IUPAC Name	3-(4-nitrophenoxy)pyrrolidine;hydrochloride	[6]
Appearance	Off-white to light yellow powder/solid	[9][10]
Topological Polar Surface Area (TPSA)	67.1 Å ²	[6]
SMILES	C1CNCC1OC2=CC=C(C=C2)- -INVALID-LINK--[O-].Cl	[6]

Core Synthetic Strategies & Rationale

The synthetic utility of **3-(4-Nitrophenoxy)pyrrolidine hydrochloride** stems from its two distinct functional handles: the pyrrolidine nitrogen and the aromatic nitro group. These can be

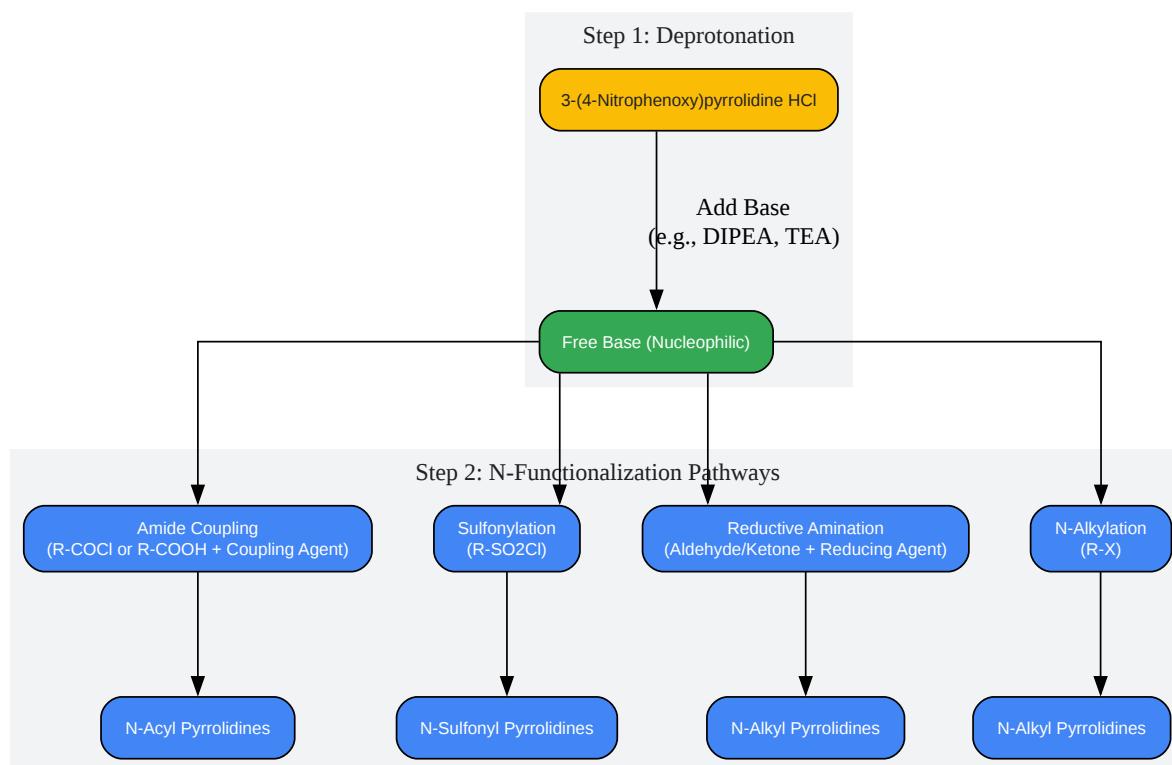
addressed sequentially or in tandem to generate complex molecular architectures.

Strategy 1: Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is the most accessible reactive site. In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic. To engage it in reactions, it must first be neutralized with a suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to liberate the free base. Once deprotonated, this nitrogen serves as a potent nucleophile for a variety of crucial bond-forming reactions in medicinal chemistry.

Causality of Reagent Choice: The choice of a non-nucleophilic, sterically hindered base like DIPEA is often preferred over simpler amines like TEA to minimize side reactions where the base itself might compete with the pyrrolidine nucleophile. The choice of solvent is dictated by the solubility of the reactants and compatibility with the reaction conditions; aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common.

The workflow below illustrates the primary transformations possible from the pyrrolidine nitrogen.



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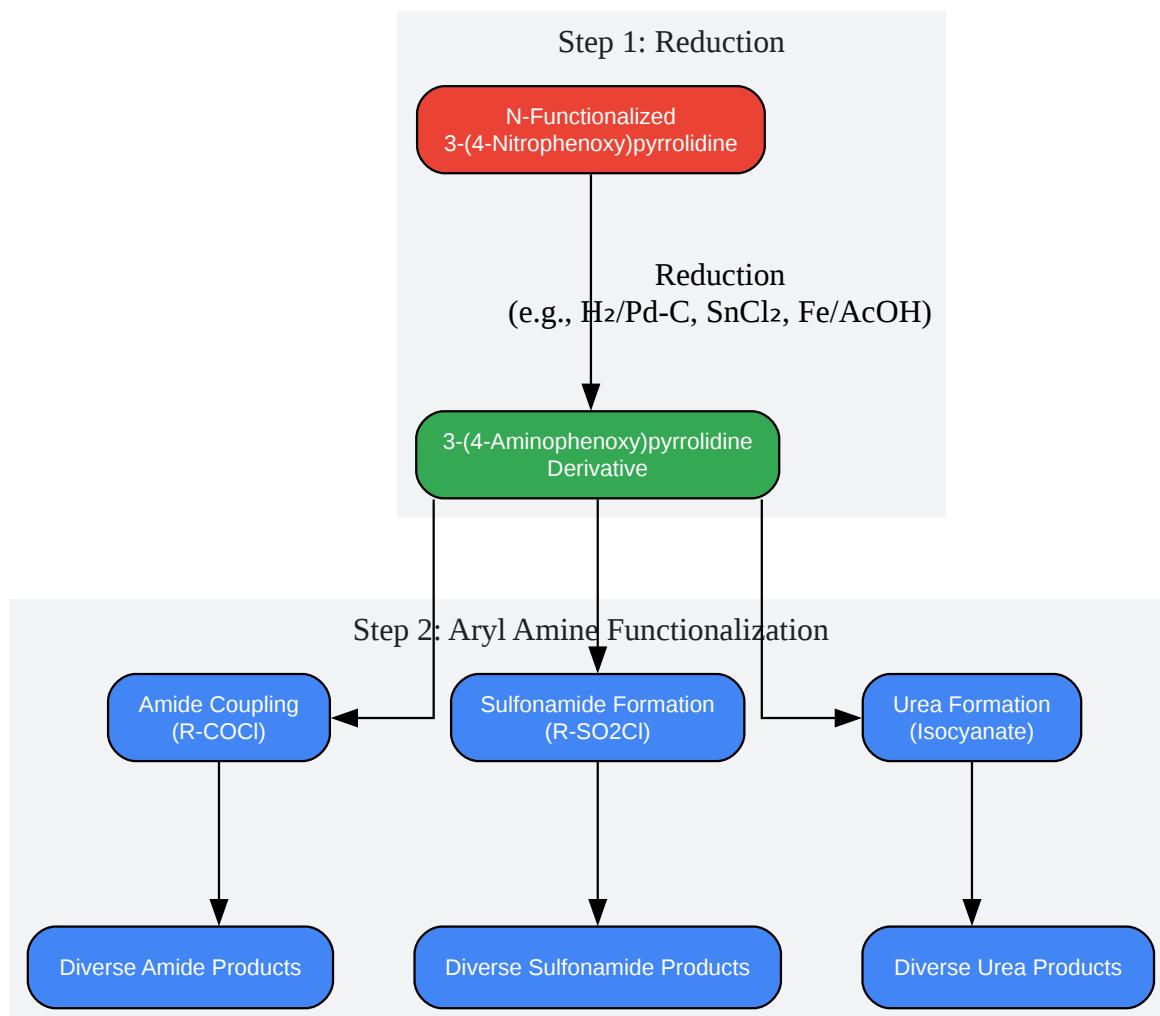
Fig 1. Synthetic workflow for N-functionalization.

Strategy 2: Transformation of the Nitro Group

The 4-nitro group is a key synthetic handle that is typically unmasked in a later synthetic step. Its primary value lies in its clean and efficient reduction to a primary aromatic amine (aniline derivative). This newly formed amine is a versatile nucleophile and a precursor for a wide range of subsequent transformations, including amide bond formation, sulfonylation, and diazotization reactions.

Causality of Reagent Choice: Catalytic hydrogenation (H_2 , Pd/C) is often the cleanest method, yielding water as the only byproduct. However, it may not be suitable for molecules containing other reducible groups (e.g., alkynes, some protecting groups). In such cases, chemical reducing agents like tin(II) chloride ($SnCl_2$) in an acidic medium or iron powder in acetic acid provide excellent alternatives with different functional group tolerance profiles.

The workflow below illustrates the transformation of the nitro group and subsequent diversification.



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Fig 2. Workflow for nitro group reduction and functionalization.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.

Protocol 1: General Procedure for N-Amide Coupling

This protocol describes a standard amide coupling using a carboxylic acid and a coupling agent.

Rationale: This method is broadly applicable and avoids the need to synthesize potentially unstable acyl chlorides. HATU is a common and efficient coupling agent that minimizes racemization risk for chiral substrates.

Materials:

- **3-(4-Nitrophenoxy)pyrrolidine hydrochloride**
- Carboxylic acid of interest (1.0 eq)
- HATU (1.1 eq)
- Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO_3 , brine, MgSO_4)

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (N_2 or Ar), add the carboxylic acid (1.0 eq).
- Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
- Add **3-(4-Nitrophenoxy)pyrrolidine hydrochloride** (1.05 eq) to the solution.

- Add HATU (1.1 eq) to the mixture.
- Cool the flask to 0 °C using an ice bath.
- Slowly add DIPEA (3.0 eq) dropwise. The initial 1.0 eq neutralizes the hydrochloride salt, and the subsequent 2.0 eq facilitate the coupling reaction.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
- Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography to yield the desired N-acylated pyrrolidine.

Protocol 2: General Procedure for Nitro Group Reduction (Catalytic Hydrogenation)

This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon.

Rationale: This is a clean and high-yielding method. Methanol is a common solvent for hydrogenations. The reaction is typically run at atmospheric pressure for safety and convenience in a lab setting.

Materials:

- N-substituted 3-(4-nitrophenoxy)pyrrolidine derivative

- Palladium on Carbon (10% Pd/C, 5-10 mol%)
- Methanol (MeOH) or Ethyl Acetate (EtOAc)
- Hydrogen gas (H₂) supply (balloon or Parr shaker)

Procedure:

- In a flask suitable for hydrogenation, dissolve the nitro-containing substrate in methanol.
- Carefully add the 10% Pd/C catalyst to the solution.
- Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.
- Introduce hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.
- Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot is indicative of reaction completion (typically 2-8 hours).
- Once complete, carefully purge the flask with inert gas to remove all hydrogen.
- Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.
- Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which is often pure enough for the next step or can be purified by chromatography if necessary.

Conclusion

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a powerful and versatile building block for medicinal chemistry programs. Its pre-installed chirality, orthogonally reactive functional groups, and favorable physicochemical properties make it an ideal starting point for generating libraries of complex molecules. The strategic and sequential functionalization of the pyrrolidine nitrogen

and the latent aromatic amine allows for the rapid exploration of chemical space, accelerating the discovery of novel therapeutic agents.

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